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3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Enzyme Kinetics Biosynthesis Aminocoumarin Antibiotics

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid (CAS 3780-41-4) is a pyrrole derivative with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol. It features a methyl group at the 3-position and carboxylic acid groups at the 2- and 4-positions of the pyrrole ring.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 3780-41-4
Cat. No. B1196979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrrole-2,4-dicarboxylic acid
CAS3780-41-4
Synonyms3-methylpyrrole-2,4-dicarboxylic acid
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1C(=O)O)C(=O)O
InChIInChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12)
InChIKeyDVIKMLHVAWYDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid (CAS 3780-41-4) – Structural, Physical, and Procurement Baseline


3-Methyl-1H-pyrrole-2,4-dicarboxylic acid (CAS 3780-41-4) is a pyrrole derivative with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol . It features a methyl group at the 3-position and carboxylic acid groups at the 2- and 4-positions of the pyrrole ring . This compound is a key building block and biosynthetic intermediate, most notably as the central pyrrole moiety in the aminocoumarin antibiotic coumermycin A1 [1][2]. For procurement purposes, it is available from various chemical suppliers with typical purity specifications of ≥95% .

3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid: Why In-Class Analogs Are Not Interchangeable Substrates


3-Methyl-1H-pyrrole-2,4-dicarboxylic acid is not a generic pyrrole derivative; its specific substitution pattern is critical for its native biological role as the central scaffold of coumermycin A1 [1]. Closely related analogs, such as 3,5-dimethylpyrrole-2,4-dicarboxylic acid or the unsubstituted 1H-pyrrole-2,4-dicarboxylic acid, differ in their enzyme kinetics and synthetic utility [2]. The presence and position of the methyl group and the dicarboxylic acid arrangement dictate substrate recognition by key biosynthetic enzymes like CouL, meaning a generic substitution cannot replicate the same activity or downstream product profile [1][2]. The quantitative evidence below confirms the specific, verifiable kinetic advantage of this precise compound.

3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid: Quantitative Evidence for Differentiated Scientific Selection


Superior Affinity for CouL: Km Comparison vs. Native Aminocoumarin Substrate

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid demonstrates a stronger affinity for the amide synthetase CouL compared to the aminocoumarin moiety, as reflected in their apparent Km values. This indicates it is a more efficient substrate for the enzyme responsible for assembling the coumermycin A1 scaffold [1].

Enzyme Kinetics Biosynthesis Aminocoumarin Antibiotics

Broader Substrate Specificity: Acceptance by CouL vs. Structural Analogs

The amide synthetase CouL exhibits a degree of substrate flexibility, accepting several pyrrole dicarboxylic acid analogues. However, it strictly discriminates against certain structural classes. For instance, pyridine carboxylic acids were not accepted as substrates by CouL [1]. This establishes a clear structural boundary for enzyme compatibility, positioning 3-methyl-1H-pyrrole-2,4-dicarboxylic acid as a validated member of the accepted pyrrole dicarboxylic acid class.

Substrate Specificity Enzyme Engineering Chemoenzymatic Synthesis

Essential Biosynthetic Role: Verified as the Exclusive Central Pyrrole Moiety in Coumermycin A1

Genetic deletion studies have confirmed that 3-methyl-1H-pyrrole-2,4-dicarboxylic acid is the mandatory central pyrrole moiety for the production of the antibiotic coumermycin A1. Deletion of any of five contiguous genes required for its biosynthesis resulted in a strong reduction or complete abolishment of coumermycin production [1]. Crucially, external feeding of the central pyrrole moiety restored production, proving its non-redundant role [1].

Natural Product Biosynthesis Metabolic Engineering Gene Deletion Studies

Biological Activity Spectrum: Reported Antibacterial and Anticancer Effects (Supporting Evidence)

While lacking direct comparative quantitative data against close analogs, this compound is reported to inhibit bacterial growth by binding to the enzyme Gyrase . It also exhibits anticancer activity in vitro due to its ability to cause DNA damage and inhibit cellular proliferation . These activities provide a baseline understanding of its biological profile, though direct comparative potency data against specific analogs is not available in the current literature.

Antibacterial Anticancer Pharmacology

3-Methyl-1H-pyrrole-2,4-dicarboxylic Acid: Best-Fit Research and Industrial Application Scenarios


Chemoenzymatic Synthesis and Enzyme Engineering with CouL

Leverage its superior Km value (26 µM) as a substrate for the amide synthetase CouL [1]. This compound is the preferred choice for in vitro enzymatic assembly of coumermycin-like scaffolds or for directed evolution studies aiming to alter CouL substrate specificity.

Metabolic Engineering for Aminocoumarin Antibiotic Production

Utilize this compound as a key precursor for feeding studies in Streptomyces or heterologous hosts to boost coumermycin A1 yields or generate novel analogs, as restoration of production in deletion mutants has been experimentally verified [2].

Building Block for Diverse Pyrrole-Based Libraries

Employ 3-methyl-1H-pyrrole-2,4-dicarboxylic acid as a versatile synthetic intermediate for creating libraries of pyrrole derivatives. Its bifunctional carboxylic acid groups and unique methyl substitution pattern enable diverse derivatization for exploring structure-activity relationships beyond the natural product context .

Investigating Antibacterial Mechanism via Gyrase Inhibition

Use this compound as a chemical probe to study bacterial gyrase function. Its reported mechanism of action provides a starting point for investigating structure-activity relationships in the development of novel gyrase-targeting antibiotics .

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